1H-Benzofuro[2,3-c]azepin-1-one, 2,3,4,5,5a,10a-hexahydro-7-hydroxy-10a-(4-methyl-1-piperidinyl)-
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Overview
Description
7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a unique structural framework that combines a benzofuran core with a piperidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a benzofuran-fused N-heterocycle can be synthesized via AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its anticancer properties.
Uniqueness
What sets 7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one apart is its unique combination of a benzofuran core with a piperidine moiety, which may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives.
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-hydroxy-10a-(4-methylpiperidin-1-yl)-3,4,5,5a-tetrahydro-2H-[1]benzofuro[2,3-c]azepin-1-one |
InChI |
InChI=1S/C18H24N2O3/c1-12-6-9-20(10-7-12)18-15(3-2-8-19-17(18)22)14-11-13(21)4-5-16(14)23-18/h4-5,11-12,15,21H,2-3,6-10H2,1H3,(H,19,22) |
InChI Key |
QILZHPNVVSKKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C23C(CCCNC2=O)C4=C(O3)C=CC(=C4)O |
Origin of Product |
United States |
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